molecular formula C8H8ClN3 B11968475 3-Phenyl-4H-1,2,4-triazole hydrochloride CAS No. 31401-73-7

3-Phenyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B11968475
CAS No.: 31401-73-7
M. Wt: 181.62 g/mol
InChI Key: PCGMSGNJMRRMAA-UHFFFAOYSA-N
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Description

3-Phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C8H8ClN3 It is a member of the triazole family, which is known for its versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . One common method is the cyclization of phenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 3-Phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

CAS No.

31401-73-7

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-phenyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C8H7N3.ClH/c1-2-4-7(5-3-1)8-9-6-10-11-8;/h1-6H,(H,9,10,11);1H

InChI Key

PCGMSGNJMRRMAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NN2.Cl

Origin of Product

United States

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